molecular formula C22H27N3O4 B2558656 1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-methoxybenzyl)urea CAS No. 1235048-42-6

1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2558656
CAS No.: 1235048-42-6
M. Wt: 397.475
InChI Key: MRIFQQHSACIIRQ-UHFFFAOYSA-N
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Description

1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analytical Applications

The synthesis of deuterium-labeled compounds, such as AR-A014418, which shares structural resemblance with the specified urea derivative, is crucial for internal standards in LC–MS analysis. This process is essential for studying drug absorption, distribution, and other pharmacokinetics, highlighting the compound's importance in developing analytical methods for drug research (Liang et al., 2020).

Modulation of Biological Pathways

Compounds like 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) demonstrate potent inhibition of soluble epoxide hydrolase (sEH), a crucial enzyme involved in inflammation, hypertension, neuropathic pain, and neurodegeneration. The study of TPPU's metabolism provides insights into its safety and effectiveness, contributing to the understanding of how such compounds can be utilized to modulate biological pathways for therapeutic purposes (Wan et al., 2019).

Antiproliferative Activity

Derivatives of urea compounds have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research demonstrates the potential of these compounds in cancer therapy, where modifications to the core structure can significantly affect their efficacy against different types of cancer (Al-Sanea et al., 2018).

Chemical Synthesis and Modification

The exploration of urea derivatives and their synthesis, such as through the cocondensation of urea with methylolphenols, reveals the compound's versatility in chemical synthesis. This process leads to the formation of compounds with potential applications in materials science and as intermediates in organic synthesis (Tomita & Hse, 1992).

Enzyme Inhibition for Therapeutic Applications

Research into the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, acting as neuropeptide Y5 receptor antagonists, underscores the importance of such compounds in developing new therapeutic agents. These studies are pivotal in drug development, particularly for disorders associated with the central nervous system (Fotsch et al., 2001).

Properties

IUPAC Name

1-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-29-20-8-4-17(5-9-20)15-23-22(28)24-18-6-2-16(3-7-18)14-21(27)25-12-10-19(26)11-13-25/h2-9,19,26H,10-15H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIFQQHSACIIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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